Cas no 35334-40-8 ((3aR,4S,4aR,7aR,7bR,8aS,9S,12aS,12bS,12cS)-4-hydroxy-11-methoxy-4,7b,9,12a-tetramethyl-3a,4a,7a,7b,8,8a,9,12a,12b,12c-decahydro[1,3]benzodioxolo[6,5,4-de]benzo[g]chromene-6,12(4H,5H)-dione)
![(3aR,4S,4aR,7aR,7bR,8aS,9S,12aS,12bS,12cS)-4-hydroxy-11-methoxy-4,7b,9,12a-tetramethyl-3a,4a,7a,7b,8,8a,9,12a,12b,12c-decahydro[1,3]benzodioxolo[6,5,4-de]benzo[g]chromene-6,12(4H,5H)-dione structure](https://fr.kuujia.com/scimg/cas/35334-40-8x500.png)
35334-40-8 structure
Nom du produit:(3aR,4S,4aR,7aR,7bR,8aS,9S,12aS,12bS,12cS)-4-hydroxy-11-methoxy-4,7b,9,12a-tetramethyl-3a,4a,7a,7b,8,8a,9,12a,12b,12c-decahydro[1,3]benzodioxolo[6,5,4-de]benzo[g]chromene-6,12(4H,5H)-dione
(3aR,4S,4aR,7aR,7bR,8aS,9S,12aS,12bS,12cS)-4-hydroxy-11-methoxy-4,7b,9,12a-tetramethyl-3a,4a,7a,7b,8,8a,9,12a,12b,12c-decahydro[1,3]benzodioxolo[6,5,4-de]benzo[g]chromene-6,12(4H,5H)-dione Propriétés chimiques et physiques
Nom et identifiant
-
- (3aR,4S,4aR,7aR,7bR,8aS,9S,12aS,12bS,12cS)-4-hydroxy-11-methoxy-4,7b,9,12a-tetramethyl-3a,4a,7a,7b,8,8a,9,12a,12b,12c-decahydro[1,3]benzodioxolo[6,5,4-de]benzo[g]chromene-6,12(4H,5H)-dione
- CHEMBL4531007
- hydroxy-methoxy-tetramethyl-[?]dione
- Nigakilacton L
- 4-Hydroxy-11-methoxy-4,7b,9,12a-tetramethyl-3a,4a,7a,7b,8,8a,9,12a,12b,12c-decahydro-2H-[1,3]dioxolo[3,4]phenanthro[10,1-bc]pyran-6,12(4H,5H)-dione
- 35334-40-8
- Picras-2-ene-1,16-dione, 13-hydroxy-2-methoxy-11,12-(methylenebis(oxy))-, (11alpha,12beta)-
- Nigakilactone-L
- DTXSID30956763
-
- Piscine à noyau: InChI=1S/C22H30O7/c1-10-6-12(26-5)18(24)20(2)11(10)7-14-21(3)13(8-15(23)29-14)22(4,25)19-16(17(20)21)27-9-28-19/h6,10-11,13-14,16-17,19,25H,7-9H2,1-5H3/t10-,11+,13-,14-,16+,17-,19-,20+,21-,22+/m1/s1
- La clé Inchi: DUAQCTANPNATFA-KOEFXMDHSA-N
- Sourire: CC1C=C(C(=O)C2(C1CC3C4(C2C5C(C(C4CC(=O)O3)(C)O)OCO5)C)C)OC
Propriétés calculées
- Qualité précise: 406.19915329g/mol
- Masse isotopique unique: 406.19915329g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 7
- Comptage des atomes lourds: 29
- Nombre de liaisons rotatives: 1
- Complexité: 807
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 10
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 1.7
- Surface topologique des pôles: 91.3Ų
(3aR,4S,4aR,7aR,7bR,8aS,9S,12aS,12bS,12cS)-4-hydroxy-11-methoxy-4,7b,9,12a-tetramethyl-3a,4a,7a,7b,8,8a,9,12a,12b,12c-decahydro[1,3]benzodioxolo[6,5,4-de]benzo[g]chromene-6,12(4H,5H)-dione Littérature connexe
-
Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479
-
2. Book reviews
-
E. Wandersman,N. Quennouz,M. Fermigier,A. Lindner,O. du Roure Soft Matter, 2010,6, 5715-5719
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
35334-40-8 ((3aR,4S,4aR,7aR,7bR,8aS,9S,12aS,12bS,12cS)-4-hydroxy-11-methoxy-4,7b,9,12a-tetramethyl-3a,4a,7a,7b,8,8a,9,12a,12b,12c-decahydro[1,3]benzodioxolo[6,5,4-de]benzo[g]chromene-6,12(4H,5H)-dione) Produits connexes
- 1220017-11-7(5-Bromo-3-methyl-N-(tetrahydro-2-furanylmethyl)-2-pyridinamine)
- 2877718-37-9(2-{1-[(4-cyano-2-fluorophenyl)methyl]piperidin-4-yl}-N-(oxan-4-yl)acetamide)
- 23451-01-6(Physcion 8-O-β-D-glucopyranoside)
- 899947-37-6(3-(1-ethyl-1H-indol-3-yl)-1-(furan-2-yl)methylurea)
- 1203190-12-8(2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(2-methylquinolin-5-yl)acetamide)
- 1023937-37-2(4-(4-METHOXYPHENYL)-TETRAHYDRO-2H-PYRAN-4-OL)
- 1361759-97-8(5-Amino-2-(2,3-dichlorophenyl)pyridine-3-acetic acid)
- 129500-80-7(1,2,4-Thiadiazol-3-amine,5-(ethylthio)-)
- 1888612-54-1(3-Benzofuranpropanamide, α-amino-N-methyl-)
- 1640262-04-9(4-Ethylphosphonic Acid-13C)
Fournisseurs recommandés
Enjia Trading Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Handan Zechi Trading Co., Ltd
Membre gold
Fournisseur de Chine
Lot
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membre gold
Fournisseur de Chine
Lot

Zhejiang Brunova Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Membre gold
Fournisseur de Chine
Lot
